Pyrido[3,4-c][1,8]naphthyridine
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Overview
Description
Pyrido[3,4-c][1,8]naphthyridine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and photochemical properties. This compound is part of the broader class of naphthyridines, which are known for their applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,4-c][1,8]naphthyridine can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . Another method includes the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of metal-catalyzed synthesis and eco-friendly approaches such as green chemistry strategies are being explored to make the production process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,4-c][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium azide, phenyl isothiocyanate, and alkyl amines . Reaction conditions often involve refluxing in ethanol or other solvents in the presence of a base such as potassium hydroxide .
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached depending on the reagents used .
Scientific Research Applications
Pyrido[3,4-c][1,8]naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrido[3,4-c][1,8]naphthyridine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrido[3,4-c][1,8]naphthyridine include:
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
Pyrido[2,3-d]pyrimidine: Exhibits various biological activities, including anti-inflammatory and anti-HIV properties.
Pyrazolo[3,4-b]pyridine: Used in the synthesis of various pharmaceuticals and exhibits significant biological activities.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a ligand in coordination chemistry and its applications in materials science further distinguish it from other similar compounds .
Properties
CAS No. |
178095-17-5 |
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Molecular Formula |
C11H7N3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
pyrido[2,3-c][2,7]naphthyridine |
InChI |
InChI=1S/C11H7N3/c1-2-10-9-3-5-12-6-8(9)7-14-11(10)13-4-1/h1-7H |
InChI Key |
SAUWILYCUIACBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CN=CC3=CN=C2N=C1 |
Origin of Product |
United States |
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